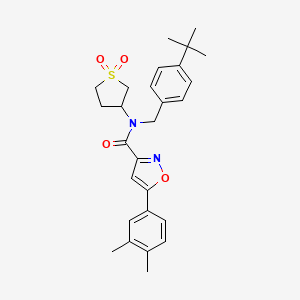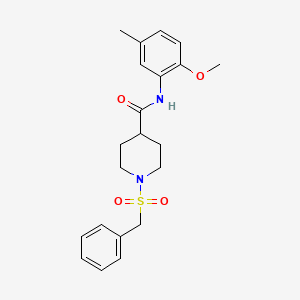![molecular formula C24H23N5O2S B14984320 2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazin-3-amine core, substituted with a methylsulfanyl group and a morpholine-4-carbonyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazo[1,2-A]pyrazine derivative with a substituted aniline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibition.
N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Exhibits significant analgesic activity.
Uniqueness
2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and morpholine-4-carbonyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C24H23N5O2S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H23N5O2S/c1-32-20-8-4-17(5-9-20)22-23(29-11-10-25-16-21(29)27-22)26-19-6-2-18(3-7-19)24(30)28-12-14-31-15-13-28/h2-11,16,26H,12-15H2,1H3 |
InChI 键 |
DHBWSCFZWLMRCG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984243.png)
![5-(3-fluoro-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984247.png)
![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)


![1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14984261.png)
![4-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B14984269.png)
![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984287.png)


![2-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14984311.png)
![Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B14984340.png)
